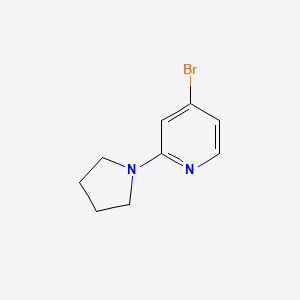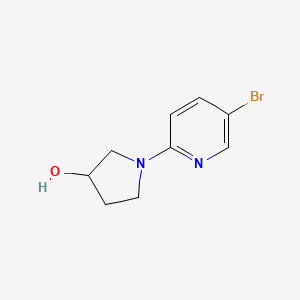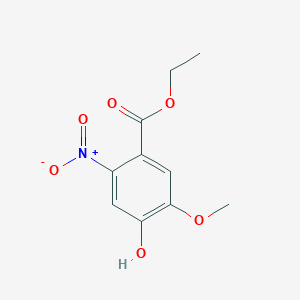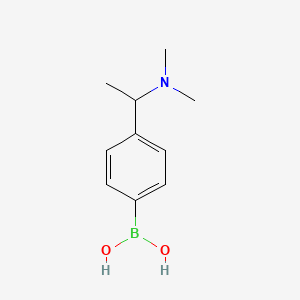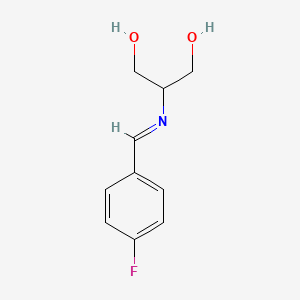
(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol
説明
“(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” is a chemical compound with the molecular formula C10H12FNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 imine (aromatic), 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis
The molecular weight of “(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol” is 197.21 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Catalytic Properties in Hydrogen Generation
One significant application of related compounds to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol is in the field of hydrogen generation. A study by Tang et al. (2016) demonstrated the use of a water-soluble cobalt complex supported by a structurally similar ligand for both electrocatalytic and photocatalytic hydrogen evolution from aqueous buffers. This complex showcased rapid and efficient catalytic properties for water reduction, highlighting its potential in renewable energy applications (Tang, Lin, Zhang, & Zhan, 2016).
Structural and Theoretical Analysis
Another area of research focuses on the structural and theoretical analysis of similar compounds. Ruan Min (2008) conducted a theoretical study on the Schiff Base derived from 4-Fluorobenzaldehyde and alanine, providing insights into the structure and vibrational characteristics of these types of compounds. This kind of research aids in understanding the fundamental properties and potential applications of (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol and its derivatives (Min, 2008).
Electrocatalytic Properties
Dong Li et al. (2017) explored the electrocatalytic properties of a copper complex supported by a ligand similar to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol. This study indicates the potential of such complexes in catalyzing hydrogen evolution, thereby contributing to the field of catalysis and sustainable energy solutions (Li, Tang, Liu, & Zhan, 2017).
Chiral Synthesis
Research by Ihara et al. (1994) in the field of chiral synthesis demonstrated the preparation of propane-1,3-diol derivatives with fluorinated quaternary stereogenic centers. Such research contributes to the synthesis of complex molecules with potential applications in pharmaceuticals and fine chemicals (Ihara, Kawabuchi, Tokunaga, & Fukumoto, 1994).
Anticancer Activity Study
An experimental study by Ruan et al. (2009) on the anticancer activity of a similar compound, 2-(4-fluorobenzylideneamino) propanoic acid, highlights the potential biomedical applications of these compounds. The study examined its effects on the Hela cell line, providing insights into the therapeutic possibilities of related compounds (Ruan, Ye, Song, Zhang, & Zhao, 2009).
Magnetic Properties of Complexes
Research on tetranuclear cubane-like complexes by Zhang et al. (2012) using hydroxyl-rich ligands related to (E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol revealed unique magnetic properties. This kind of research opens up possibilities for the use of such complexes in magnetic materials and devices (Zhang, Chen, Hu, Chen, Li, & Li, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-fluorophenyl)methylideneamino]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)5-12-10(6-13)7-14/h1-5,10,13-14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXPPVYWBLALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(CO)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Fluorobenzylideneamino)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)
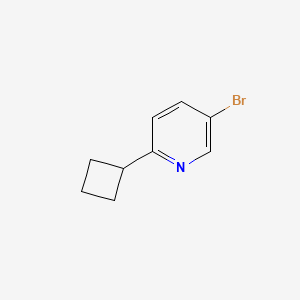
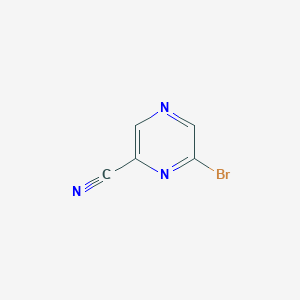
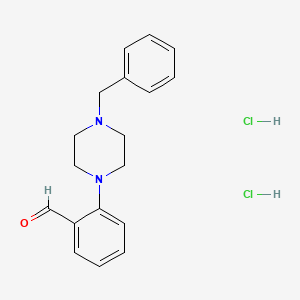
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)


